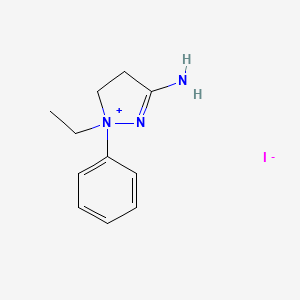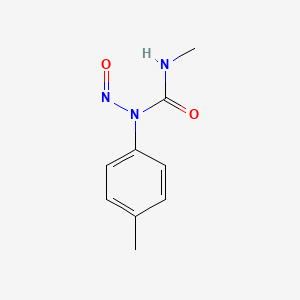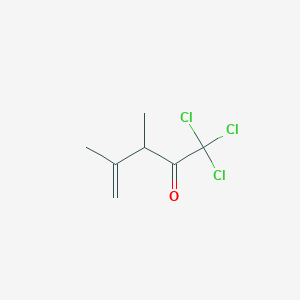
1,1,1-Trichloro-3,4-dimethylpent-4-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trichloro-3,4-dimethylpent-4-en-2-one is an organochlorine compound with the molecular formula C7H9Cl3O. This compound is characterized by the presence of three chlorine atoms, two methyl groups, and a double bond in its structure. It is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
The synthesis of 1,1,1-Trichloro-3,4-dimethylpent-4-en-2-one can be achieved through several synthetic routes. One common method involves the chlorination of 3,4-dimethylpent-4-en-2-one using chlorine gas in the presence of a catalyst such as iron(III) chloride or aluminum chloride. The reaction is typically carried out under controlled conditions to ensure the selective chlorination of the compound .
Industrial production methods may involve large-scale chlorination processes where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
1,1,1-Trichloro-3,4-dimethylpent-4-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of carboxylic acids or ketones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction often results in the formation of alcohols or alkanes.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, ammonia, and various amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
1,1,1-Trichloro-3,4-dimethylpent-4-en-2-one has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the development of new chemical reactions and pathways.
Biology: In biological research, the compound can be used to study the effects of organochlorine compounds on living organisms. It may serve as a model compound for investigating the toxicity and environmental impact of similar substances.
Medicine: Although not widely used in medicine, the compound’s derivatives may have potential applications in drug development. Research into its pharmacological properties could lead to the discovery of new therapeutic agents.
Industry: In industrial applications, this compound can be used as a precursor for the production of other chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of 1,1,1-Trichloro-3,4-dimethylpent-4-en-2-one involves its interaction with molecular targets and pathways in chemical reactions. The compound’s chlorine atoms can participate in electrophilic substitution reactions, while the double bond and carbonyl group can undergo nucleophilic addition reactions. These interactions lead to the formation of various products depending on the reaction conditions.
Comparaison Avec Des Composés Similaires
1,1,1-Trichloro-3,4-dimethylpent-4-en-2-one can be compared with other similar compounds such as:
1,1,1-Trichloroethane: This compound is also an organochlorine with three chlorine atoms, but it lacks the double bond and methyl groups present in this compound.
1,1,1-Trichloro-4-ethoxybut-3-en-2-one: Similar in structure, this compound has an ethoxy group instead of the methyl groups found in this compound.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct reactivity and properties compared to its analogs.
Propriétés
Numéro CAS |
97963-08-1 |
|---|---|
Formule moléculaire |
C7H9Cl3O |
Poids moléculaire |
215.5 g/mol |
Nom IUPAC |
1,1,1-trichloro-3,4-dimethylpent-4-en-2-one |
InChI |
InChI=1S/C7H9Cl3O/c1-4(2)5(3)6(11)7(8,9)10/h5H,1H2,2-3H3 |
Clé InChI |
VYFTURMQOABORR-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=C)C)C(=O)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[Chloro(difluoro)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline](/img/structure/B14336930.png)
![Bis[4-(nonyloxy)phenyl]ethane-1,2-dione](/img/structure/B14336936.png)
![2-[4-(Trichloromethyl)pyridin-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14336948.png)
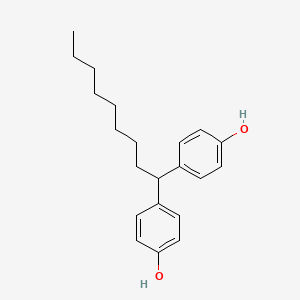

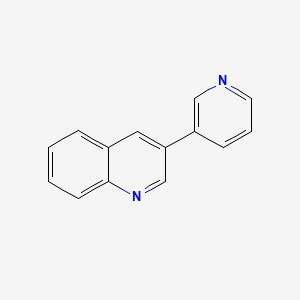
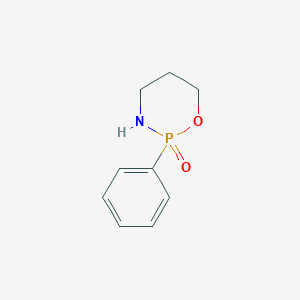
![Phenol, 2-[[[2-(ethylamino)ethyl]imino]methyl]-](/img/structure/B14336968.png)
![N~1~,N~3~-Bis[2-(1H-indol-3-yl)ethyl]benzene-1,3-dicarboxamide](/img/structure/B14336978.png)


